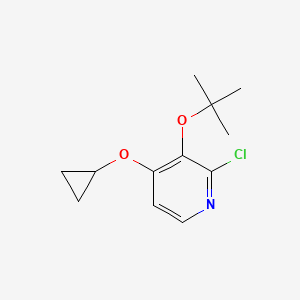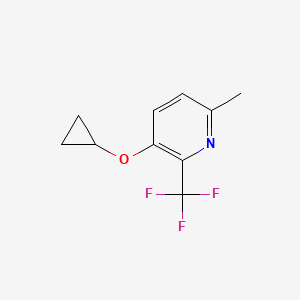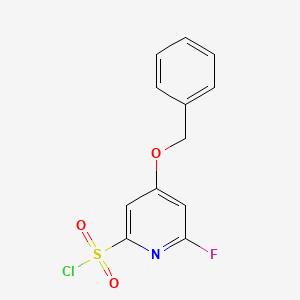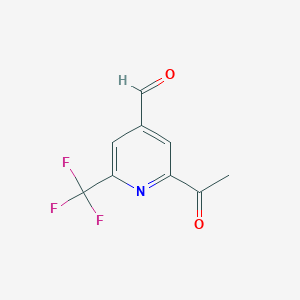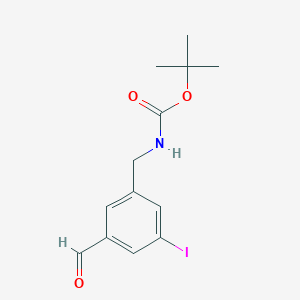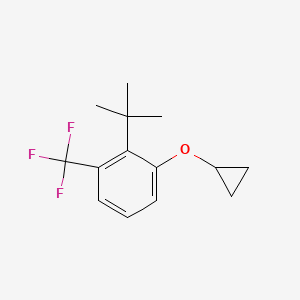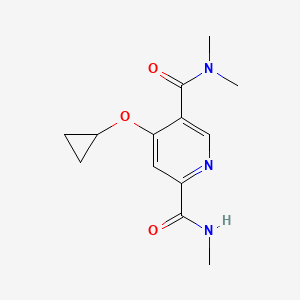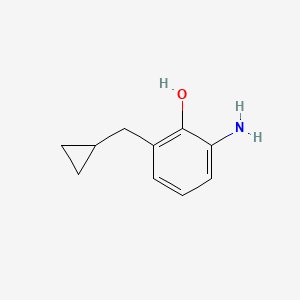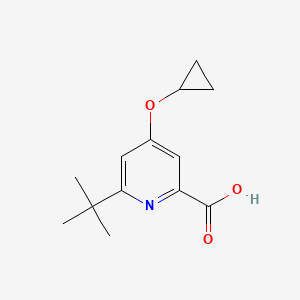
6-Tert-butyl-4-cyclopropoxypicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-4-cyclopropoxypicolinic acid is an organic compound with the molecular formula C13H17NO3 It contains a tert-butyl group, a cyclopropoxy group, and a picolinic acid moiety
Métodos De Preparación
The synthesis of 6-Tert-butyl-4-cyclopropoxypicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropoxy group: This can be achieved by reacting a suitable cyclopropane derivative with an appropriate reagent to introduce the cyclopropoxy functionality.
Introduction of the tert-butyl group: This step involves the alkylation of a suitable precursor with tert-butyl halide under basic conditions.
Formation of the picolinic acid moiety: This can be accomplished through a series of reactions, including nitration, reduction, and cyclization, to form the picolinic acid ring system.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
6-Tert-butyl-4-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Tert-butyl-4-cyclopropoxypicolinic acid has several applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may have applications in drug development due to its unique structural features.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Tert-butyl-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
6-Tert-butyl-4-cyclopropoxypicolinic acid can be compared with other similar compounds, such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): This compound also contains a tert-butyl group and has applications in various fields.
4-tert-Butylphenol: Another compound with a tert-butyl group, used in different chemical processes.
The uniqueness of this compound lies in its combination of the tert-butyl, cyclopropoxy, and picolinic acid moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
6-tert-butyl-4-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)11-7-9(17-8-4-5-8)6-10(14-11)12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16) |
Clave InChI |
SQYKBWKHJKXUFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=N1)C(=O)O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


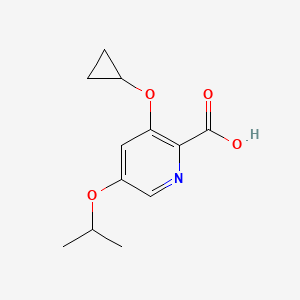
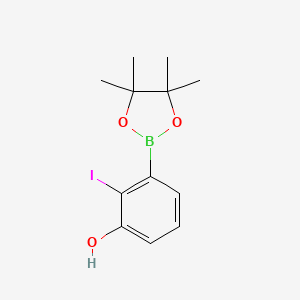
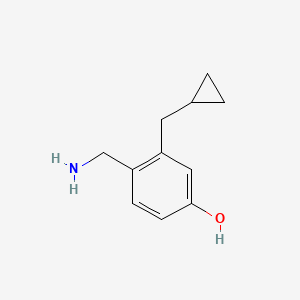
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)

